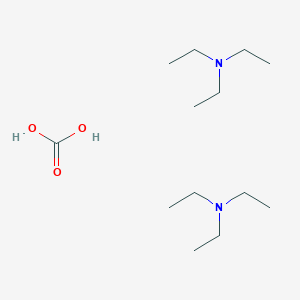

carbonic acid;N,N-diethylethanamine

Description

Conceptualization of Amine-Carbon Dioxide Interactions in Aqueous Systems

The interaction between amines and carbon dioxide in water is a fundamental process with significant industrial and biological relevance, particularly in the context of carbon capture technologies. acs.orgresearchgate.netexlibrisgroup.com In aqueous environments, carbon dioxide can react with water to form carbonic acid. wikipedia.orgbritannica.com Amines, acting as bases, can then react with the carbonic acid in a neutralization reaction.

The nature of the amine dictates the primary reaction pathway. Primary and secondary amines can react with CO₂ to form carbamates. mdpi.com In contrast, tertiary amines like triethylamine (B128534) primarily facilitate the formation of bicarbonate ions by acting as a base to accept a proton from carbonic acid. mdpi.commdpi.com The presence of water is often crucial, as it can enhance the CO₂ absorption capacity of amines. acs.orgacs.org

Historical Context of Triethylammonium (B8662869) Bicarbonate in Chemical Research

The utility of triethylammonium bicarbonate in chemical research has been recognized for decades. As early as 1955, its application as a buffer in ion-exchange chromatography and electrophoresis was described. sigmaaldrich.com Its volatile nature was a key attribute that facilitated the recovery of samples after chromatographic separation, a significant advantage over non-volatile salt buffers. sigmaaldrich.com Over the years, its use has expanded, particularly with the advent of advanced analytical techniques like electrospray ionization mass spectrometry (ESI-MS). sigmaaldrich.comnih.gov In this context, TEAB has been shown to be effective in studying proteins and noncovalent protein complexes under non-denaturing conditions. nih.govscientificlabs.co.uk

Fundamental Chemical Equilibrium Governing Carbonic Acid and N,N-Diethylethanamine Species

The chemical system of carbonic acid and N,N-diethylethanamine in an aqueous solution is governed by a series of interconnected equilibria.

Carbon Dioxide Hydration and Carbonic Acid Formation : Carbon dioxide (CO₂) dissolves in water and exists in equilibrium with carbonic acid (H₂CO₃). libretexts.orgwikipedia.orgbritannica.com

Carbonic Acid Dissociation : Carbonic acid is a weak diprotic acid that dissociates in two steps to form bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions. britannica.comatamanchemicals.com

Triethylamine Protonation : N,N-diethylethanamine (a weak base) reacts with water to form the triethylammonium cation ( (CH₃CH₂)₃NH⁺ ) and hydroxide (B78521) ions (OH⁻). wyzant.com

Overview of Research Trajectories for Volatile Amine-Bicarbonate Systems

Research into volatile amine-bicarbonate systems, such as triethylammonium bicarbonate, continues to evolve, driven by the need for efficient and versatile chemical tools. Key research trajectories include:

Improving CO₂ Capture Technologies : Amine-based systems are central to many carbon capture strategies. acs.orgresearchgate.netresearchgate.net Research is focused on developing new amine formulations and optimizing process conditions to enhance CO₂ absorption capacity and reduce the energy required for regeneration. researchgate.netmdpi.commdpi.com

Advancements in Analytical Chemistry : The volatility of TEAB makes it an ideal buffer for techniques that require the removal of buffer salts prior to analysis, such as mass spectrometry. ontosight.ainih.gov Ongoing research explores its application in the analysis of increasingly complex biological molecules, including nucleic acids and noncovalent protein complexes. sigmaaldrich.comnih.govscientificlabs.co.uk

Organic Synthesis : Triethylamine itself is a widely used base in organic synthesis. wikipedia.org The bicarbonate salt can also find applications as a mild base or as an in-situ source of triethylamine in certain reactions.

Properties

CAS No. |

15715-57-8 |

|---|---|

Molecular Formula |

C13H32N2O3 |

Molecular Weight |

264.40 g/mol |

IUPAC Name |

carbonic acid;N,N-diethylethanamine |

InChI |

InChI=1S/2C6H15N.CH2O3/c2*1-4-7(5-2)6-3;2-1(3)4/h2*4-6H2,1-3H3;(H2,2,3,4) |

InChI Key |

STNNHWPJRRODGI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.CCN(CC)CC.C(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Approaches for Triethylammonium Bicarbonate

Optimized Carbonation Processes for Triethylamine (B128534) Solutions

The standard synthesis of aqueous triethylammonium (B8662869) bicarbonate involves bubbling carbon dioxide gas through an ice-cold mixture of triethylamine and water until the desired pH, typically between 7.5 and 8.0, is achieved. tandfonline.comresearchgate.net However, scaling this process reveals significant inefficiencies, prompting the development of optimized methodologies. tandfonline.com

A significantly more efficient method for preparing TEAB involves conducting the carbonation in a closed, pressurized system. tandfonline.comresearchgate.net By introducing carbon dioxide gas at a moderate pressure of 20–25 psi into a triethylamine/water mixture within a commercial pressure reactor, the synthesis of a 2 M TEAB solution can be completed in under an hour. tandfonline.comresearchgate.net This pressurized approach, coupled with vigorous stirring (e.g., >1000 rpm) to create turbulence between the gas and liquid phases, ensures that the absorption of carbon dioxide is essentially quantitative. tandfonline.com The reaction time is dramatically reduced compared to the several hours required for atmospheric bubbling. researchgate.net After the reaction, excess pressure is vented, and the resulting solution is ready for use. tandfonline.com

Comparison of TEAB Synthesis Methodologies

| Parameter | Atmospheric Bubbling Method | Pressurized Reactor Method |

|---|---|---|

| Pressure | Atmospheric | 20–25 psi tandfonline.comresearchgate.net |

| Typical Reaction Time (2L batch) | 3–4 hours researchgate.net | ≤ 1 hour tandfonline.comresearchgate.net |

| CO₂ Yield | Low (~10%) tandfonline.comresearchgate.net | Essentially quantitative (98-101% of theoretical mass increase) tandfonline.comresearchgate.net |

| CO₂ Emission | High; most gas is wasted tandfonline.comresearchgate.net | Reduced by approximately 90% researchgate.netresearchgate.net |

| Process Control | Variable titer due to triethylamine evaporation tandfonline.comresearchgate.net | Consistent final concentration tandfonline.com |

The traditional method of bubbling carbon dioxide through a triethylamine-water mixture at atmospheric pressure suffers from significant mass transfer limitations. tandfonline.comresearchgate.net The rate of absorption of CO₂ into the ice-cold aqueous amine solution is remarkably slow. tandfonline.com This inefficiency means that for laboratory-scale preparations, the process can take several hours of vigorous bubbling to reach completion. researchgate.net The low efficiency of gas absorption is a primary drawback, with a large portion of the CO₂ simply passing through the solution without reacting and being vented as waste. tandfonline.comresearchgate.net This slow transfer of CO₂ from the gas phase to the liquid phase is the key rate-limiting factor in the atmospheric preparation of TEAB. tandfonline.com

Minimizing the emission of carbon dioxide, a known greenhouse gas, is a critical consideration in the synthesis of TEAB. researchgate.net The atmospheric bubbling method is particularly wasteful; it has been reported that producing approximately 20 liters of 2 M TEAB can consume a 39 lb cylinder of carbon dioxide, translating to a yield of only about 10%. tandfonline.comresearchgate.net The vast majority of the gas is vented directly into the atmosphere. researchgate.net

The most effective strategy to combat this is the adoption of a pressurized reactor system. researchgate.net By containing the reaction in a closed vessel, the CO₂ is forced into solution, dramatically increasing the reaction efficiency. tandfonline.com This method reduces CO₂ waste emissions by an estimated 90% compared to the traditional atmospheric approach. researchgate.netresearchgate.net The near-quantitative consumption of CO₂ in the pressurized system not only prevents its release but also makes the process more economical and predictable. tandfonline.com

Alternative Chemical Routes to Triethylammonium Bicarbonate Formation

The direct carbonation of aqueous triethylamine remains the overwhelmingly standard and reported method for synthesizing triethylammonium bicarbonate. sigmaaldrich.comtandfonline.com The literature on distinct alternative chemical pathways to form this specific compound is sparse. However, research into the synthesis of other, similar quaternary ammonium (B1175870) bicarbonates, such as tetramethylammonium (B1211777) bicarbonate, highlights technologies that could potentially be adapted. These include the use of series-connected tank and tubular reactors or microchannel reactors to achieve high conversion rates and yields under specific temperature and pressure conditions. patsnap.comgoogle.com For instance, the synthesis of tetramethylammonium bicarbonate has been demonstrated in a microchannel reactor at 4 MPa and 180°C with a residence time of only a few minutes, achieving a high conversion rate. google.com While these methods are applied to a different target molecule, they represent advanced reactor engineering approaches that could form the basis for future research into alternative TEAB synthesis routes. Another area of related chemistry involves the use of triethylammonium carboxylate salts as intermediates in the synthesis of functionalized cyclic carbonates, demonstrating the utility of the triethylammonium cation in facilitating other types of reactions. bham.ac.uk

Green Chemistry Principles in Triethylammonium Bicarbonate Synthesis Development

The development of synthetic methods for triethylammonium bicarbonate can be evaluated through the lens of the 12 Principles of Green Chemistry. acs.org The shift from atmospheric carbonation to pressurized synthesis represents a significant advancement in aligning with these principles.

Waste Prevention: The traditional bubbling method generates a substantial amount of waste in the form of unreacted CO₂. tandfonline.comresearchgate.net The pressurized reactor method exemplifies the principle of waste prevention by ensuring the vast majority of the CO₂ reactant is incorporated into the final product, reducing emissions by about 90%. researchgate.netacs.orgnih.gov

Atom Economy: While the reaction itself (triethylamine + water + carbon dioxide) has a high theoretical atom economy, the practical application of the atmospheric method is poor due to the loss of the CO₂ reactant. tandfonline.comacs.org The pressurized method vastly improves the practical atom economy by maximizing the incorporation of all materials used in the process. tandfonline.com

Less Hazardous Chemical Syntheses: The synthesis uses relatively benign starting materials: triethylamine, water, and carbon dioxide. tandfonline.com The primary hazard in the atmospheric method is the potential for evaporation of volatile triethylamine, creating a strong amine odor. tandfonline.comyoutube.com The closed system of the pressure reactor mitigates this exposure. tandfonline.com

Design for Energy Efficiency: The atmospheric method is energy-intensive due to the long reaction times (3-4 hours) required to bubble the gas through the solution. researchgate.net The pressurized method is far more energy-efficient, with reaction times of an hour or less. tandfonline.comacs.org Performing the reaction at moderate pressures and near-ambient temperatures (the reaction is exothermic but controlled with an ice bath) also aligns with this principle. tandfonline.com

Use of Renewable Feedstocks: While triethylamine is typically derived from petrochemical sources, carbon dioxide can potentially be sourced from carbon capture technologies, offering a future avenue for incorporating renewable feedstocks. nih.gov The use of water as a solvent is a key green feature of this synthesis. researchgate.net

Reduce Derivatives: The direct synthesis of TEAB from its constituent components is a one-step process that does not require the use of protecting groups or unnecessary derivatization, adhering to this green chemistry principle. tandfonline.comnih.gov

By adopting the pressurized reactor methodology, the synthesis of triethylammonium bicarbonate becomes a greener, more efficient, and more economical process that significantly reduces waste and energy consumption. tandfonline.comresearchgate.net

Advanced Structural Characterization and Elucidation of Triethylammonium Bicarbonate Systems

Spectroscopic Methodologies for Structural Confirmation and Speciation Analysis

Spectroscopic techniques are fundamental to elucidating the ionic nature and dynamic equilibrium of the triethylammonium (B8662869) bicarbonate system. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) provide complementary insights into the quantitative aspects of its formation and the non-covalent interactions that govern its properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of species in solution. For the triethylammonium bicarbonate system, both ¹H and ¹³C NMR are employed to monitor the reaction between triethylamine (B128534) and carbon dioxide in an aqueous solution and to determine the relative concentrations of the resulting ions. jst.go.jpsigmaaldrich.com

The formation of triethylammonium bicarbonate from triethylamine and CO₂ can be followed by observing the characteristic chemical shifts of the protons on the triethylammonium cation and the carbon atom of the bicarbonate anion. In ¹H NMR, the protons of the ethyl groups (CH₃ and CH₂) of the triethylammonium cation appear as distinct multiplets. In ¹³C NMR, a key indicator of the reaction is the appearance of a resonance signal corresponding to the bicarbonate (HCO₃⁻) carbon, which is typically observed around 161 ppm. nih.gov The integration of these signals allows for the precise quantification of the different species in solution, including the unreacted amine, the protonated triethylammonium cation, and the bicarbonate anion. jst.go.jpnih.gov

This quantitative approach is crucial for preparing buffer solutions with specific amine-to-carbonate ratios and for studying the efficiency of carbon dioxide capture by amine solutions. jst.go.jpsigmaaldrich.com Researchers have used quantitative ¹H and ¹³C NMR to determine the maximum possible concentration and the relative ratios of tertiary amine and carbonate species in these systems. jst.go.jp

| Species | Nucleus | Group | Typical Chemical Shift (δ) [ppm] | Multiplicity |

|---|---|---|---|---|

| Triethylammonium Cation ([Et₃NH]⁺) | ¹H | -CH₃ (Methyl) | ~1.2 | Triplet |

| -CH₂- (Methylene) | ~3.1 | Quartet | ||

| Triethylammonium Cation ([Et₃NH]⁺) | ¹³C | -CH₃ (Methyl) | ~9 | |

| -CH₂- (Methylene) | ~47 | |||

| Bicarbonate (HCO₃⁻) | ¹³C | C=O | ~161 |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations and, consequently, the nature of chemical bonds within a system. In the context of triethylammonium bicarbonate, these methods are particularly valuable for investigating the strength of the ionic interactions and the extensive hydrogen bonding network between the triethylammonium cation ([Et₃NH]⁺) and the bicarbonate anion (HCO₃⁻).

The key spectral region of interest is the stretching vibration of the N⁺-H bond in the triethylammonium cation. The formation of a hydrogen bond (N⁺-H···O) between the cation and the oxygen atoms of the bicarbonate anion leads to characteristic changes in the IR and Raman spectra. carleton.edu The most common spectral effect induced by hydrogen bonding is a significant red shift (a decrease in frequency) of the N⁺-H stretching band (νN⁺-H) compared to the "free" cation. carleton.edunih.gov The magnitude of this shift is correlated with the strength of the hydrogen bond.

Furthermore, the formation of hydrogen bonds typically leads to a substantial increase in the integrated intensity of the corresponding stretching band in the IR spectrum. carleton.edunih.gov Studies on various triethylammonium salts have shown that the energy of the N⁺-H···Y⁻ hydrogen bonds can be estimated from these spectral parameters. carleton.edu The complexity of the νN⁺-H band, often showing multiple sub-peaks, can also be analyzed to understand phenomena such as Fermi resonance, which can occur between the fundamental N⁺-H stretch and overtones of other vibrational modes, like the N⁺-H bending (δN⁺-H) mode. carleton.edu

| Vibrational Mode | Spectroscopic Technique | Expected Observation | Interpretation |

|---|---|---|---|

| N⁺-H Stretch (νN⁺-H) | IR, Raman | Red shift (lower frequency/wavenumber) compared to a non-hydrogen-bonded cation. | Weakening of the N⁺-H covalent bond due to the formation of an N⁺-H···O hydrogen bond with the bicarbonate anion. carleton.edunih.gov |

| Increased integrated band intensity in the IR spectrum. | Enhanced dipole moment change during vibration, characteristic of strong hydrogen bonding. carleton.edu | ||

| Low-frequency modes | Far-IR, Raman | Appearance of new bands corresponding to intermolecular vibrations. | Represents the stretching and bending motions of the entire N⁺-H···O hydrogen bond itself. researchgate.net |

Crystallographic Analysis of Triethylammonium Bicarbonate Salts and Related Adducts

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions. scispace.com However, a search of the available scientific literature indicates that a single-crystal structure of the simple salt, triethylammonium bicarbonate (carbonic acid;N,N-diethylethanamine), has not been reported. The compound's volatility and the nature of the bicarbonate anion can make it challenging to grow crystals of sufficient quality for diffraction experiments.

While the structure of the simple salt is not available, crystallographic data have been published for more complex adducts and salts that incorporate the triethylammonium cation. sigmaaldrich.comscbt.comnih.gov These structures consistently show the expected geometry of the triethylammonium cation and reveal its role as a counterion, forming distinct hydrogen bonds with various anionic partners. sigmaaldrich.comscbt.com For example, in the crystal structure of triethylammonium trichlorotriethylaminecobaltate(II), weak, chelating hydrogen bonds are observed between the ammonium (B1175870) proton and chloride ligands on the anion. scbt.com In another complex salt, a hydrogen bond is observed between the ammonium hydrogen atom and a carbonyl oxygen atom of the anionic component, with a measured N–H···O distance of 2.773 Å. sigmaaldrich.com These studies confirm the cation's ability to act as a hydrogen-bond donor, an interaction that would be central to the structure of solid triethylammonium bicarbonate.

Mass Spectrometric Approaches for Probing Complex Formation and Volatility Characteristics

Mass spectrometry (MS) is a vital analytical technique for determining the mass-to-charge ratio of ions, providing information about molecular weight and structure. For triethylammonium bicarbonate (TEAB), MS is primarily used to exploit its characteristic volatility, which is a crucial property for its application as a buffer in Electrospray Ionization Mass Spectrometry (ESI-MS). scispace.comchemspider.com

TEAB is highly valued as a volatile buffer for studying noncovalent biological complexes, such as protein-protein or protein-ligand interactions, under conditions that aim to preserve their native structure. sigmaaldrich.com The principle is that during the ESI process, the volatile buffer components (triethylamine, carbon dioxide, and water) evaporate from the charged droplets, releasing the intact, noncovalent complex into the gas phase for mass analysis. chemspider.com The use of TEAB has been shown to be highly efficient for this purpose. sigmaaldrich.com

Research has demonstrated that multiply charged ions of macromolecular complexes generated from a TEAB solution are significantly more stable in the gas phase compared to those formed using other common volatile buffers like ammonium bicarbonate or ammonium acetate (B1210297). sigmaaldrich.com This enhanced stability helps to preserve the integrity of the noncovalent complexes during their transition from solution to the gas-phase environment of the mass spectrometer. Furthermore, TEAB solutions tend to produce ions with lower charge states, which can improve the separation of signals from species with similar masses. sigmaaldrich.com Its volatility and effectiveness in stabilizing complexes make it a buffer of choice for many LC-MS applications, including the analysis of oligonucleotides and proteins. chemspider.com

Theoretical and Computational Investigations of Formation and Interaction Dynamics

Quantum Chemical Modeling of Carbon Dioxide Absorption by N,N-Diethylethanamine

Quantum chemical calculations are indispensable for understanding the intricacies of CO₂ absorption by amine solutions. nipponsteel.com These methods allow for the detailed investigation of reaction mechanisms and the design of more efficient absorbent systems. nipponsteel.com The interaction between CO₂ and N,N-diethylethanamine in water is a prime example where such modeling can unravel the dominant reaction pathways.

The absorption of CO₂ by amines can proceed through different mechanistic pathways. In the case of primary and secondary amines, the reaction often involves the formation of a zwitterionic intermediate, which is then deprotonated by a base (another amine molecule, for instance) to form a stable carbamate (B1207046). osti.gov However, for tertiary amines like N,N-diethylethanamine, the formation of a direct covalent bond to create a carbamic acid derivative is sterically hindered.

The primary pathway for CO₂ capture by tertiary amines in the presence of water is often referred to as the "base-catalyzed hydration of CO₂." In this mechanism, the amine does not directly react with CO₂ to form a stable adduct. Instead, it acts as a base, facilitating the reaction between CO₂ and water.

The initial step involves the formation of a loosely associated complex between the amine and CO₂. However, the direct formation of a zwitterion or a carbamic acid is generally considered to have a high energy barrier for tertiary amines due to the lack of a proton on the nitrogen atom that can be readily transferred. The subsequent and more favorable pathway involves the amine abstracting a proton from a water molecule, which then acts as the nucleophile attacking the carbon atom of CO₂. This leads to the formation of a bicarbonate ion (HCO₃⁻) and a protonated amine, in this case, the triethylammonium (B8662869) cation ([HN(CH₂CH₃)₃]⁺).

Steric hindrance is a critical factor influencing the reaction chemistry between amines and CO₂. osti.gov For tertiary amines like N,N-diethylethanamine, the three ethyl groups surrounding the nitrogen atom create significant steric bulk. This steric hindrance impedes the direct nucleophilic attack of the nitrogen atom on the CO₂ molecule, which is a necessary step for carbamate formation. osti.gov

This hindrance, however, promotes the bicarbonate formation pathway. Because the amine cannot easily form a stable carbamate, its primary role shifts to that of a base, activating a water molecule to react with CO₂. This results in the formation of bicarbonate and the protonated amine. osti.gov This pathway is more efficient in terms of the amine-to-CO₂ ratio, requiring only one mole of amine per mole of CO₂, unlike the carbamate pathway which typically requires two moles of amine. osti.gov

The electronic density on the nitrogen atom also plays a role. The ethyl groups are electron-donating, which increases the basicity of the nitrogen atom. This enhanced basicity makes N,N-diethylethanamine an effective proton acceptor, further facilitating the bicarbonate formation mechanism by readily abstracting a proton from water. osti.gov Therefore, the combination of high steric hindrance and sufficient basicity in N,N-diethylethanamine makes it an effective agent for promoting CO₂ absorption via bicarbonate generation.

Molecular Dynamics Simulations of Triethylammonium Bicarbonate in Solution

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focused solely on triethylammonium bicarbonate in solution were not detailed in the search results, the principles of this technique can be applied to understand the behavior of this system.

MD simulations would model a system containing triethylammonium cations, bicarbonate anions, and water molecules. These simulations could provide insights into:

Solvation Structure: How water molecules arrange themselves around the triethylammonium and bicarbonate ions.

Ion Pairing: The extent to which the triethylammonium and bicarbonate ions form contact or solvent-separated ion pairs in solution. osti.gov

Transport Properties: Diffusion coefficients of the ions, which are important for understanding mass transfer in a carbon capture process.

Dynamic Interactions: The timescale and nature of the interactions between the various species in the solution.

Such simulations would complement quantum chemical calculations by providing a dynamic picture of the system, bridging the gap between the molecular-level reaction mechanism and the macroscopic properties of the solution. The preparation of standardized triethylammonium bicarbonate solutions, often at a concentration of 1 M with a pH of around 8.5, is a common practice in laboratory settings, indicating the stability and relevance of studying this system in an aqueous environment. ontosight.aisigmaaldrich.combostonbioproducts.com An efficient method for preparing a 2 M stock solution involves the carbonation of a triethylamine (B128534) and water mixture under moderate pressure, which significantly reduces CO₂ waste compared to traditional methods. researchgate.net

Prediction of Intermolecular Interactions and Hydrogen Bonding Networks in the System

The interactions within the N,N-diethylethanamine, water, and CO₂ system are dominated by intermolecular forces, particularly hydrogen bonding. Computational studies can predict and characterize these complex networks.

In the resulting triethylammonium bicarbonate solution, several key hydrogen bonding interactions are expected:

The protonated amine, the triethylammonium cation ([HN(CH₂CH₃)₃]⁺), acts as a hydrogen bond donor through its N-H group. It can form strong hydrogen bonds with the oxygen atoms of water molecules and the bicarbonate ions.

The bicarbonate ion (HCO₃⁻) is both a hydrogen bond donor (through its O-H group) and an acceptor (through its oxygen atoms). This allows it to integrate into and help structure the hydrogen bond network of water.

Water molecules act as both hydrogen bond donors and acceptors, forming an extensive and dynamic network that solvates the ions.

Computational Studies on Reactivity and Mechanistic Pathways in Catalytic Cycles

Computational studies are vital for understanding the mechanistic pathways and energetics of this entire catalytic-like cycle. Quantum chemical methods can be employed to:

Model the Reverse Reaction: Calculate the energy required to break the bonds formed during absorption, which corresponds to the regeneration energy. This is a critical parameter for the economic viability of a carbon capture process. nipponsteel.com

Investigate Transition States: Identify the transition state structures for both the forward (absorption) and reverse (desorption) reactions. osti.gov This information is key to understanding the kinetics of the process.

By modeling the entire cycle, from the initial interaction of CO₂ and the amine in water to the final release of CO₂ and regeneration of the amine, computational chemistry provides a powerful platform for optimizing the conditions and materials for effective carbon capture technologies.

Reaction Chemistry and Mechanistic Pathways Involving N,n Diethylethanamine Carbonate/bicarbonate

Nucleophilic Acyl Substitution Reactions Catalyzed by N,N-Diethylethanamine and Its Salts

Nucleophilic acyl substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an acyl compound. masterorganicchemistry.com Triethylamine (B128534) and its salts are frequently utilized in these reactions, primarily as a base to facilitate the reaction and neutralize acidic byproducts. wikipedia.orgchemeurope.com

Formation of Esters and Amides from Acyl Chlorides in the Presence of Triethylamine

One of the most common applications of triethylamine in organic synthesis is in the preparation of esters and amides from acyl chlorides. wikipedia.orgatamanchemicals.comchemeurope.com Acyl chlorides are highly reactive electrophiles, readily attacked by nucleophiles such as alcohols and amines. fishersci.it

The reaction between an acyl chloride and an alcohol (to form an ester) or an amine (to form an amide) produces hydrogen chloride (HCl) as a byproduct. chemeurope.comlibretexts.org This HCl can protonate the nucleophile (alcohol or amine), rendering it non-nucleophilic and halting the reaction. Triethylamine, a tertiary amine, acts as an acid scavenger, reacting with the generated HCl to form the salt triethylamine hydrochloride. wikipedia.orgchemeurope.com This neutralization is crucial for the reaction to proceed to completion. chemeurope.com

The general scheme for these reactions is as follows:

Esterification: R'C(O)Cl + R-OH + Et₃N → R'C(O)OR + Et₃NH⁺Cl⁻

Amidation: R'C(O)Cl + R₂NH + Et₃N → R'C(O)NR₂ + Et₃NH⁺Cl⁻ wikipedia.org

The choice of solvent is important, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) being commonly used. fishersci.it The reaction is often carried out at room temperature, and in some cases, cooling is necessary to control the reaction rate. fishersci.itreddit.com

While triethylamine is widely used, it is important to note that under certain conditions, it can act as a nucleophile itself, leading to the formation of byproducts. mdpi.com The steric hindrance of the tertiary amine generally minimizes this side reaction. mdpi.com

Mechanistic Role of Triethylamine as a Proton Scavenger in Organic Transformations

The primary role of triethylamine in many organic transformations is that of a proton scavenger. iroamine.com With a pKa of its conjugate acid around 10.75, triethylamine is sufficiently basic to neutralize the strong acid (like HCl) generated in various reactions without being overly reactive to interfere with other functional groups. wikipedia.org

In nucleophilic acyl substitution reactions, the mechanism involves the following steps:

Nucleophilic Attack: The nucleophile (alcohol or amine) attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. masterorganicchemistry.com

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Proton Abstraction: Triethylamine abstracts the proton from the protonated nucleophile (in the case of alcohols) or the newly formed amide/ester (if the amine was primary or secondary), regenerating the nucleophilic species and forming triethylammonium (B8662869) chloride. jmaterenvironsci.com

This continuous removal of the acidic byproduct shifts the equilibrium towards the product side, ensuring high yields of the desired ester or amide. chemeurope.com

Dehydrohalogenation Reactions Facilitated by Triethylamine

Triethylamine is an effective base for promoting dehydrohalogenation reactions, which involve the elimination of a hydrogen halide from an alkyl halide to form an alkene. wikipedia.orgatamanchemicals.comnus.edu.sg This reaction is a key step in many organic synthetic pathways for creating carbon-carbon double bonds. nus.edu.sg

The mechanism of dehydrohalogenation by triethylamine typically follows an E2 (elimination, bimolecular) pathway. The triethylamine acts as a base, abstracting a proton from a carbon atom adjacent (beta) to the carbon bearing the halogen. Simultaneously, the carbon-halogen bond breaks, and a double bond is formed between the alpha and beta carbon atoms. The byproducts of this reaction are the corresponding alkene and triethylamine hydrohalide. orgsyn.org

The efficiency of triethylamine in these reactions is attributed to its sufficient basicity to remove the proton and its steric bulk, which disfavors it from acting as a nucleophile in competing SN2 reactions. wikipedia.orgacs.org

Role in Swern Oxidations

The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgnumberanalytics.com This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidizing agent, which is activated by an electrophile, typically oxalyl chloride or trifluoroacetic anhydride. allfordrugs.com Triethylamine plays a crucial role as the base in the final step of the reaction mechanism. wikipedia.orgnumberanalytics.com

The mechanism of the Swern oxidation can be summarized as follows:

Activation of DMSO: DMSO reacts with oxalyl chloride at low temperatures to form an electrophilic sulfur species, chloro(dimethyl)sulfonium chloride. wikipedia.orgchemistryhall.com

Formation of Alkoxysulfonium Salt: The alcohol substrate adds to the activated DMSO species, forming an alkoxysulfonium salt. wikipedia.orgallfordrugs.com

Deprotonation and Elimination: Triethylamine is added to the reaction mixture to deprotonate the carbon atom bearing the hydroxyl group (now an alkoxysulfonium group). wikipedia.orgnumberanalytics.com This deprotonation leads to the formation of a sulfur ylide, which then undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired carbonyl compound, dimethyl sulfide, and triethylammonium chloride. wikipedia.orgallfordrugs.com

The use of triethylamine is critical for the final elimination step to proceed efficiently. numberanalytics.com The byproducts of the Swern oxidation include dimethyl sulfide, carbon monoxide, carbon dioxide, and triethylammonium chloride. wikipedia.orgallfordrugs.com Due to the formation of volatile and odorous dimethyl sulfide, the reaction is typically performed in a fume hood. wikipedia.org

Investigation of Adduct Formation with Lewis Acids and Other Reagents

Triethylamine, possessing a lone pair of electrons on the nitrogen atom, can act as a Lewis base and form adducts with various Lewis acids. nih.govwikipedia.org These interactions are of interest in understanding the behavior of triethylamine in different chemical environments.

Studies have shown that triethylamine forms adducts with Lewis acids such as borane. wikipedia.org The strength of these adducts can influence the reactivity of the Lewis acid. For instance, the borane-triethylamine adduct is relatively stable, which can be advantageous in controlling the hydroboration of sensitive substrates like trienes to prevent polymerization. wikipedia.org

Computational studies have also been employed to investigate the interaction energies of triethylamine with various molecules. For example, density functional theory (DFT) calculations have been used to study the adducts of trimethylamine (B31210) (a close analog of triethylamine) with different Lewis acidic sites. These studies show that the stability of the adduct is influenced by factors such as orbital interactions and dispersion forces. nih.gov

The formation of adducts is not limited to traditional Lewis acids. Triethylamine can also interact with other reagents. For instance, in the presence of certain palladium salts used as catalysts, triethylamine can react with in situ generated HCl to form triethylammonium chloride, confirming the role of the amine as a base and providing insights into the catalytic cycle. researchgate.net

Studies on the Reversibility of Carbon Dioxide Fixation with Triethylamine

The reaction of triethylamine with carbon dioxide in aqueous media to form triethylammonium bicarbonate is a reversible process. tandfonline.com This reversibility is the basis for its application in carbon capture and utilization (CCU) technologies. rsc.org

Et₃N + H₂O + CO₂ ⇌ [Et₃NH]⁺[HCO₃]⁻

The forward reaction, the absorption of CO₂, is favored at lower temperatures and higher pressures. Conversely, the reverse reaction, the release of CO₂, can be achieved by increasing the temperature or decreasing the pressure, allowing for the regeneration of the amine and the recovery of the captured CO₂. researchgate.net

The efficiency of this process is a subject of ongoing research. Studies have focused on optimizing the conditions for both CO₂ capture and release. For example, using a pressure reactor for the carbonation of triethylamine has been shown to significantly improve the efficiency of CO₂ absorption compared to bubbling the gas at atmospheric pressure. tandfonline.com

Furthermore, the captured CO₂ in the form of triethylammonium bicarbonate can be subsequently converted into value-added chemicals. For instance, the captured CO₂ can be hydrogenated to formate (B1220265) in the presence of suitable catalysts. rsc.org This integrated approach of capture and conversion is a promising strategy for mitigating CO₂ emissions. rsc.org

Role in Catalysis and Chemical Transformations

Triethylammonium (B8662869) Bicarbonate and Related Salts as Catalysts

Triethylammonium salts have emerged as effective organocatalysts, valued for their ability to facilitate chemical reactions without the need for metallic species. Their catalytic activity is often derived from the cooperative action of the cation and the anion.

Triethylamine (B128534) (TEA) and its salt, triethylamine hydrochloride (TEA·HCl), have been identified as potent catalysts for the melt polymerization of cyclic carbonate monomers, such as trimethylene carbonate (TMC). researchgate.net This catalytic activity is particularly noteworthy because TEA·HCl is a common byproduct in the synthesis of these monomers, offering a potential route for in-situ catalysis. researchgate.net

Studies have shown that these simple amine-based catalysts can achieve high monomer conversions in significantly shorter timeframes compared to conventional catalysts like stannous octoate. For instance, in the melt polymerization of TMC, TEA achieved 98% monomer conversion in just one hour at 110°C, a rate comparable to that of TEA·HCl under the same conditions. researchgate.net In contrast, stannous octoate required 2.5 hours to reach the same conversion level. researchgate.net This demonstrates the high efficiency of triethylamine-based systems in ring-opening polymerization (ROP).

| Catalyst | Temperature (°C) | Time for >97% Conversion (h) |

|---|---|---|

| Triethylamine (TEA) | 85 | 6 |

| Triethylamine (TEA) | 110 | 1 |

| Triethylamine Hydrochloride (TEA·HCl) | 85 | 12 |

| Triethylamine Hydrochloride (TEA·HCl) | 110 | 1 |

| Stannous Octoate | 85 | 24 |

| Stannous Octoate | 110 | 2.5 |

| Catalyst-Free | 85 | 32 |

| Catalyst-Free | 110 | 2.5 |

The conversion of carbon dioxide, a greenhouse gas, into valuable chemicals is a cornerstone of green chemistry. chemistryviews.org One of the most studied transformations is the reaction of CO2 with epoxides to form cyclic carbonates, which are used as green solvents and intermediates for polymers. chemistryviews.orgacs.org Triethylammonium salts, particularly triethylamine hydroiodide, have been proven to be simple yet highly effective catalysts for this reaction under mild conditions. acs.orgresearchgate.net

Triethylamine hydroiodide functions as a bifunctional catalyst, meaning both the cation ([Et3NH]+) and the anion (I-) play active and cooperative roles in the catalytic cycle. researchgate.netacs.org The mechanism involves two key steps:

Epoxide Activation : The proton on the triethylammonium cation possesses sufficient acidity to form a hydrogen bond with the oxygen atom of the epoxide ring. researchgate.netresearchgate.net This interaction polarizes the C-O bond, activating the epoxide and making it more susceptible to nucleophilic attack. acs.org

Nucleophilic Attack : The iodide anion acts as a highly effective nucleophile, attacking one of the carbon atoms of the activated epoxide ring. This ring-opening step forms a halo-alkoxide intermediate, which then reacts with a CO2 molecule to form a linear carbonate. Subsequent intramolecular cyclization releases the iodide anion, regenerating the catalyst and yielding the final cyclic carbonate product. researchgate.net

This dual activation mechanism, where the cation acts as a Lewis acid (via hydrogen bonding) and the anion as a nucleophile, allows the reaction to proceed efficiently under mild conditions, such as atmospheric pressure and low temperatures (e.g., 40°C). acs.org

The practical utility of a catalytic system depends on its efficiency and scalability. The triethylamine hydroiodide system has demonstrated effectiveness in both areas. Research has shown that it can efficiently convert a wide range of epoxides into their corresponding cyclic carbonates in high yields. acs.orgresearchgate.net

The scalability of this system has been successfully demonstrated. In one study, the reaction of styrene oxide with CO2 was performed on a 50 mmol scale using 5 mol% of the catalyst. The reaction proceeded smoothly at 40°C under a balloon of CO2 (1 atm), yielding 6.9 grams of the corresponding cyclic carbonate with an 84% yield. acs.org This highlights the catalyst's potential for practical, larger-scale applications without significant loss of efficiency. researchgate.netacs.org

| Epoxide Substrate | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Styrene Oxide | 40 | 24 | 95 |

| Propylene Oxide | 40 | 24 | 91 |

| 1,2-Epoxyoctane | 40 | 24 | 93 |

| Glycidyl Phenyl Ether | 40 | 24 | 96 |

Application in CO2 Fixation Reactions with Epoxides

Triethylamine as a Homogeneous Catalyst for Glycerol Dicarbonate Preparation

Triethylamine is an effective, easily separable homogeneous catalyst for the transesterification of glycerol with dimethyl carbonate (DMC). researchgate.netrsc.org This reaction is a key process for valorizing glycerol, a byproduct of biodiesel production. acs.org The primary product is typically glycerol 1,2-carbonate (GC); however, under certain conditions, the reaction can proceed further to yield glycerol dicarbonate (GDC). researchgate.netrsc.org

The formation of GDC occurs through a consecutive transesterification step where the initially formed glycerol carbonate reacts with another molecule of DMC. rsc.org The reaction rate and product selectivity are highly dependent on the reaction conditions. Higher temperatures and increased molar ratios of TEA to glycerol tend to accelerate the reaction but also promote the subsequent formation of GDC, making it difficult to isolate the target glycerol carbonate. researchgate.netrsc.org For example, at a TEA/glycerol molar ratio of 0.3, a >99% glycerol conversion is achieved in about one hour, but GDC is also formed in an 8% yield. rsc.org Controlling the catalyst concentration is therefore crucial for selectively preparing either glycerol carbonate or glycerol dicarbonate.

Co-catalytic Effects in Complex Reaction Systems

Triethylamine and its derivatives often exhibit co-catalytic or synergistic effects in complex reaction systems. The bifunctional nature of triethylammonium iodide in CO2 fixation is a prime example of internal co-catalysis, where the cation and anion work in concert. researchgate.net Beyond this, triethylamine can act as a ligand or a base to generate or enhance the activity of other catalytic species.

For instance, cobalt(II)–triethylamine complexes have been shown to be highly active catalysts for the degradation of organic dyes using hydrogen peroxide as an oxidant. researchgate.net In this system, triethylamine is not merely a base but a crucial ligand that forms a complex with the cobalt(II) ion, which is the catalytically active species responsible for generating hydroxyl radicals for the degradation process. researchgate.net Similarly, in certain organometallic reactions, triethylamine can act as a sacrificial electron donor, influencing the turnover number and selectivity of the primary catalyst, as observed in the photocatalytic reduction of CO2 with Rhenium(I) complexes. acs.org

Advanced Analytical Separations and Characterization in Research Applications

Development of Volatile Buffer Systems for High-Performance Liquid Chromatography (HPLC)

TEAB is a cornerstone in the development of volatile buffer systems for HPLC, a powerful technique for separating components of a mixture. bostonbioproducts.comsigmaaldrich.com Its volatility is a key advantage, as it can be easily removed from the purified sample by lyophilization or evaporation, leaving the analyte of interest salt-free. biosyn.comthermofisher.com This is particularly crucial for applications where the purified biomolecule will be used in downstream experiments sensitive to salt concentration.

Optimization for Purification of Nucleic Acids and Oligonucleotides

The purification of synthetic nucleic acids and oligonucleotides is a critical step in various molecular biology applications. scirp.org TEAB has proven to be a highly effective buffer for this purpose when used in conjunction with reversed-phase (RP) HPLC. ox.ac.uk The optimization of HPLC parameters, including the concentration and pH of the TEAB buffer, can significantly enhance the purity of the final product.

Research has demonstrated that adjusting the TEAB concentration and pH can lead to a more effective purification process for oligonucleotides. For instance, one study found that using a 40 mM TEAB buffer at pH 7 resulted in a purity of 93.0%, a notable improvement over other buffer systems. scirp.org However, these optimized conditions sometimes come with a trade-off, as the yield might be slightly reduced. scirp.org The choice of the ion-pairing reagent is also critical, with studies showing that TEAB can provide superior separation of isomeric oligonucleotides compared to other reagents like triethylammonium (B8662869) acetate (B1210297) (TEAA). nih.gov

The following table summarizes the impact of different buffer conditions on the purification of an oligonucleotide, highlighting the superior performance of TEAB in achieving high purity.

| Buffer System | Concentration (mM) | pH | Purity (%) | Yield (%) |

| Triethylammonium Bicarbonate (TEAB) | 40 | 7 | 93.9 | ~74 |

| Dipotassium (B57713) Phosphate (B84403) (K2HPO4) | 10 | 7 | 87.0 | 79.3 |

| Triethylammonium Acetate (TEAA) | 10 | 7 | 89.6 | 76.2 |

| Ammonium (B1175870) Acetate (NH4CH3CO2) | 10 | 7 | 84.0 | 69.0 |

| Data sourced from a study on the optimization of HPLC parameters for oligonucleotide purification. scirp.org |

Application in Nucleotide and Biomolecule Resolution

The utility of TEAB extends to the high-resolution separation of nucleotides and other biomolecules by HPLC. nih.govnih.gov Its ability to form ion pairs with phosphate groups allows for the effective separation of structurally similar nucleotides, such as adenosine (B11128) di- and triphosphates, from inorganic phosphates. nih.gov This is particularly advantageous for preparing salt-free and pure nucleotide analogs that may be sensitive to acid, base, or heat. nih.gov

The versatility of TEAB as a mobile phase additive in both reversed-phase and ion-exchange chromatography makes it a valuable tool for a wide range of biomolecule separations. bostonbioproducts.compubcompare.ai For example, it has been successfully used in the preparative separation of nucleotides by high-performance ion-exchange liquid chromatography, allowing for the isolation of purified nucleotides for further study. nih.gov

Ion-Pairing Mechanisms in Reverse-Phase Chromatography

The concentration of the ion-pairing reagent is a critical factor influencing the efficiency of the separation. Higher concentrations of TEAB generally lead to more efficient ion-pairing, resulting in better retention and resolution of oligonucleotides. elementlabsolutions.com The choice of the counter-anion (in this case, bicarbonate) also plays a role, with studies indicating that bicarbonate salts can lead to the formation of specific charge states in electrospray ionization, which can be beneficial for subsequent mass spectrometry analysis. nih.gov

Integration with Mass Spectrometry for Macromolecular Analysis

The compatibility of TEAB with mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), has significantly advanced the analysis of large biomolecules and their noncovalent complexes. nih.govacs.orgacs.org As a volatile buffer, TEAB is easily removed in the gas phase of the mass spectrometer, minimizing interference and improving the signal-to-noise ratio. psu.edu

Enhancement of Gas-Phase Noncovalent Macromolecular Complex Stability in Electrospray Ionization Mass Spectrometry (ESI-MS)

This stabilizing effect is attributed to the properties of the triethylammonium cation. The use of TEAB often results in lower charge states of the protein ions, which helps to improve the separation of ions from macromolecular species with similar masses. nih.govacs.orgacs.org For example, a study comparing the dissociation of the heme/myoglobin complex found that a much higher voltage was required to dissociate the complex when using a TEAB solution compared to an ammonium bicarbonate solution, demonstrating the superior stabilizing effect of TEAB. acs.orgacs.org

Methodologies for Protein and Peptide Analysis by ESI-MS using Triethylammonium Bicarbonate

TEAB is a widely used buffer in various stages of protein and peptide analysis by ESI-MS. pubcompare.ai It is often employed in sample preparation steps such as protein digestion, where it provides a suitable pH environment for enzymes like trypsin. sigmaaldrich.com Its volatility ensures that it does not interfere with the subsequent MS analysis. psu.edu

In bottom-up proteomics, where proteins are digested into smaller peptides for analysis, TEAB is a common component of the digestion buffer. sigmaaldrich.com After digestion, the resulting peptide mixture is often separated by liquid chromatography before being introduced into the mass spectrometer. The use of TEAB throughout this workflow ensures compatibility and optimal performance of the analytical system. For instance, in tissue proteome preparation, TEAB solution is used to resuspend protein pellets before enzymatic digestion. pubcompare.ai

Research into Triethylammonium Bicarbonate as a Volatile Buffer for Sample Recovery

Triethylammonium bicarbonate (TEAB), with the chemical formula C₇H₁₇NO₃, is a volatile salt extensively utilized in analytical chemistry as a buffer, particularly in applications requiring subsequent sample recovery. Its defining characteristic is its volatility; it decomposes into the volatile compounds triethylamine (B128534) and carbon dioxide, which can be easily removed from the sample by lyophilization (freeze-drying) or evaporation in a speed vacuum concentrator. researchgate.net This property is paramount in sensitive analytical workflows, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), where the presence of non-volatile buffer salts can interfere with analysis, suppress analyte signals, and contaminate instrumentation. sigmaaldrich.comchromatographyonline.com

Research has demonstrated that the use of volatile buffers like TEAB is advantageous for preventing sample losses that can occur during separate desalting steps, which are often necessary when using non-volatile buffers. cellpathway.com This makes TEAB a preferred buffer for both trypsin digestion of proteins and subsequent chromatographic separations. cellpathway.com

Application in Oligonucleotide Purification

TEAB is a well-established buffer for the purification of synthetic oligonucleotides via reversed-phase HPLC (RP-HPLC). sigmaaldrich.comox.ac.uk Its role is twofold: it maintains a stable pH and acts as an ion-pairing agent, where the triethylammonium cation interacts with the negatively charged phosphate backbone of the oligonucleotides, facilitating their retention and separation on a non-polar stationary phase. ox.ac.uk Following chromatographic separation, the collected fractions containing the purified oligonucleotide can be freeze-dried to remove the TEAB buffer, yielding a salt-free sample ready for downstream applications. ox.ac.uk

A 2022 study by Perez, Rani, and Phan systematically investigated the optimization of HPLC parameters for the purification of a specific oligonucleotide ("Oligonucleotide-A"). Their research compared the effectiveness of TEAB with other buffers, such as dipotassium phosphate (K₂HPO₄), triethylammonium acetate (TEAA), and ammonium acetate (NH₄CH₃CO₂). The findings highlighted that a 40 mM TEAB buffer at pH 7 resulted in the highest purity of the oligonucleotide. scirp.org

The study provided detailed findings on how buffer composition and pH affect purification outcomes:

Purity: The highest purity achieved for Oligonucleotide-A was 93.9% using 40 mM TEAB at pH 7. This was a notable improvement over the other buffers tested under their respective optimal conditions. scirp.org

Yield: While TEAB provided the highest purity, it resulted in a slightly lower yield compared to non-volatile buffers like dipotassium phosphate. The yield with 40 mM TEAB at pH 7 was approximately 74%, whereas the highest yield in the study (around 79%) was obtained with dipotassium phosphate. This trade-off between purity and yield is a critical consideration in process optimization. scirp.org

Comparison with Other Volatile Buffers: When compared to other volatile buffers like ammonium acetate, TEAB demonstrated superior performance in terms of purity. The use of 10 mM ammonium acetate at pH 7 resulted in the lowest purity (84.0%) and yield (69.0%) among the tested conditions. scirp.org

The interactive data table below summarizes the key findings from the study by Perez et al. (2022), comparing the performance of different buffers in the purification of Oligonucleotide-A.

Application in Proteomics and Mass Spectrometry

In the field of proteomics, TEAB is frequently used as a buffer for the in-solution digestion of proteins into peptides using enzymes like trypsin. Its slightly alkaline pH (typically around 8.0-8.5) is optimal for tryptic activity. nih.gov Following digestion, the TEAB can be removed by lyophilization before the peptide mixture is analyzed by mass spectrometry.

Research has shown that TEAB is particularly effective for the analysis of noncovalent protein complexes using electrospray ionization mass spectrometry (ESI-MS). nih.gov The use of a TEAB solution leads to the observation of low charge states in the mass spectra, which improves the separation of ions from macromolecular species with similar masses. nih.gov Furthermore, the multiply charged ions generated in a TEAB solution are significantly more stable in the gas phase compared to those formed with other common volatile buffers like ammonium bicarbonate or ammonium acetate. nih.gov This stabilization is critical for studying large protein complexes, such as hemoglobin, that can easily dissociate during the MS analysis process. nih.gov

However, the choice of buffer can also introduce analytical artifacts. A 2015 study by Qin et al. investigated the effect of different digestion buffers on the artificial, non-enzymatic deamidation of asparagine (Asn) residues in peptides—a common modification that can be mistaken for a biologically relevant post-translational modification. The study found that the rate of artificial Asn deamidation was highest in TEAB buffer compared to Tris-HCl, ammonium bicarbonate, and ammonium acetate. nih.govntu.edu.sg

The table below, based on data from Qin et al. (2015), shows the determined half-life of Asn deamidation in a model peptide when incubated in different buffers at 37°C. A shorter half-life indicates a higher rate of artificial deamidation.

This research underscores the importance of careful buffer selection based on the specific analytical goal. While TEAB offers excellent volatility for sample recovery and advantages in native MS, for studies focused on endogenous deamidation or N-glycosylation, a buffer like ammonium acetate at pH 6 may be more suitable to minimize analytical artifacts. nih.govntu.edu.sg

Environmental Chemistry and Carbon Dioxide Utilization Research

Role of Triethylammonium (B8662869) Bicarbonate in Carbon Capture Research Systems

Triethylammonium bicarbonate is a key compound in research focused on carbon capture technologies. Its formation through the reaction of triethylamine (B128534) with carbon dioxide is a reversible process, making it a candidate for CO2 absorption and desorption systems.

The formation of triethylammonium bicarbonate from triethylamine and carbon dioxide in an aqueous solution is a well-established reaction. sigmaaldrich.com This process is central to its application in CO2 capture. The reaction involves the basic amine, triethylamine, capturing acidic CO2 to form the bicarbonate salt. The volatility of TEAB is a significant property, as it facilitates the recovery of the captured CO2 and the regeneration of the amine solvent. sigmaaldrich.com

One improved method involves the carbonation of a triethylamine and water mixture in a pressurized reactor. This approach has been shown to dramatically increase the efficiency of CO2 absorption and reduce waste. researchgate.nettandfonline.com

Interactive Data Table: Comparison of TEAB Preparation Methods

| Preparation Method | Pressure | Reaction Time | CO2 Waste Reduction |

| Traditional Bubbling | Atmospheric | Several hours | - |

| Pressurized Reactor | 20–25 psi | ≤ 1 hour | ~90% |

This table is based on data from a study on improved TEAB preparation, highlighting the significant reduction in CO2 waste with the pressurized method. researchgate.net

The investigation into the formation of triethylammonium bicarbonate is crucial for optimizing CO2 absorption and desorption cycles in carbon capture systems. The goal is to develop energy-efficient processes with high CO2 loading capacity and minimal solvent degradation.

The evaluation of amine-based solvents is a major area of research in post-combustion CO2 capture. While monoethanolamine (MEA) is a benchmark solvent, researchers are exploring other amines, including tertiary amines like triethylamine, to overcome some of the drawbacks of MEA, such as high regeneration energy and corrosive nature. mdpi.comresearchgate.net

Tertiary amines, such as triethylamine and methyldiethanolamine (MDEA), capture CO2 through a base-catalyzed hydration mechanism to form bicarbonate, which is generally considered to have a lower heat of reaction compared to the carbamate (B1207046) formation typical of primary and secondary amines. researchgate.netforcetechnology.com This lower heat of reaction could translate to lower energy requirements for solvent regeneration.

However, the reaction rate of CO2 with tertiary amines is typically slower than with primary or secondary amines. forcetechnology.com To enhance the absorption rate, tertiary amines are often used in blended solvent systems. For instance, piperazine (B1678402) (PZ) is a common activator used with MDEA to improve the CO2 absorption rate. mdpi.com

The efficiency of any amine-based solvent is evaluated based on several key parameters:

CO2 Absorption Capacity: The amount of CO2 that can be captured per unit of solvent.

Absorption/Desorption Kinetics: The speed at which CO2 is absorbed and released.

Regeneration Energy: The amount of energy required to strip the captured CO2 from the solvent.

Solvent Stability: Resistance to thermal and oxidative degradation.

While specific comparative data on the CO2 capture efficiency of triethylamine versus other amines is an active area of research, the general characteristics of tertiary amines suggest a trade-off between lower regeneration energy and slower reaction rates.

Photocatalytic Reduction of Carbon Dioxide using Triethylamine

Beyond its role in capture and storage, triethylamine is also utilized in research on the conversion of CO2 into valuable chemical feedstocks, a process known as carbon dioxide utilization. One promising avenue is the photocatalytic reduction of CO2.

In these systems, a photocatalyst absorbs light energy to generate excited electrons. Triethylamine often serves as a sacrificial electron donor, providing the electrons necessary to reduce CO2 to products like formic acid or carbon monoxide. osti.govacs.org The process mimics aspects of natural photosynthesis. osti.gov

For example, studies have demonstrated the photoreduction of CO2 to formic acid in nonaqueous polar solvents using oligo(p-phenylenes) as a photocatalyst with triethylamine as the electron donor. osti.gov Flash photolysis and pulse radiolysis techniques have been employed to investigate the reaction mechanisms. osti.gov Other research has explored the use of rhenium-based catalysts in conjunction with amines like triethanolamine (B1662121) for the reduction of CO2, even at low concentrations found in flue gases. acs.orgifrf.net The reduction of CO2 to CO is particularly interesting as CO is a valuable feedstock for various chemical processes. ifrf.net

Future Research Directions and Emerging Areas for Triethylammonium Bicarbonate Studies

Advanced Material Science Applications of Triethylammonium (B8662869) Bicarbonate as a Precursor or Reagent

While primarily known as a purification and separation agent, the future application of triethylammonium bicarbonate in material science is a nascent but promising field. Current use is often ancillary, for example, in the HPLC purification of chemically modified single-stranded DNA aptamers, known as SOMAmer® reagents, which are themselves a class of advanced functional materials. tandfonline.comtandfonline.com It has also been utilized to coat Amberlite® XAD-4 resin for separating nucleic acid hydrolysis products. sigmaaldrich.com

Future research could explore the direct role of TEAB as a reagent or precursor in the synthesis of novel materials. Its properties suggest potential in the following areas:

Controlled Nanoparticle Synthesis: The bicarbonate and triethylammonium ions could act as capping agents or pH modifiers during the synthesis of metallic or metal oxide nanoparticles, influencing their size, shape, and surface chemistry.

Porous Material Templating: The volatile nature of TEAB makes it an excellent candidate as a porogen (pore-forming agent) in the synthesis of porous polymers or ceramics. Upon synthesis, the TEAB could be removed by simple heating or vacuum, leaving behind a defined porous structure.

Functional Surface Modification: As a source of bicarbonate and a weak base, TEAB could be investigated for the controlled modification of material surfaces, potentially introducing carbonate functionalities or influencing the assembly of thin films.

Research in these areas would transition TEAB from a supporting role in material purification to a direct participant in material creation.

Exploration of Novel Catalytic Functions in Organic and Inorganic Transformations

The role of triethylammonium bicarbonate in catalysis is currently centered on its function as a high-purity, volatile buffer that provides a stable pH environment for enzyme-catalyzed reactions. medchemexpress.comsigmaaldrich.com However, its chemical nature suggests untapped potential for direct or indirect catalytic functions in a broader range of chemical transformations.

Future investigations could focus on:

Ion-Pairing Catalysis: TEAB is an effective ion-pairing agent. tandfonline.com This property could be exploited in phase-transfer catalysis, where the triethylammonium cation facilitates the transport of anionic reactants between immiscible phases, thereby accelerating reaction rates.

Base-Catalyzed Reactions: The basicity of the triethylammonium bicarbonate solution, typically around pH 8.5, can be harnessed to catalyze a variety of organic reactions, such as aldol (B89426) condensations, Knoevenagel condensations, and Michael additions, where a mild base is required. Its volatility would simplify product purification compared to non-volatile inorganic bases.

CO₂ Fixation Reactions: As a stable and soluble carrier of carbon dioxide, TEAB could be explored as a CO₂ source for carboxylation reactions. Research could focus on developing catalytic cycles where TEAB donates its carbonate group to an organic substrate, is regenerated in a separate step, and facilitates a greener approach to carbon fixation.

Refinement of Computational Models for Predicting System Behavior

Currently, there is a lack of specific computational models for the triethylammonium bicarbonate system. Future research would greatly benefit from the development of refined computational models to predict its behavior in various environments. Techniques like molecular dynamics (MD) simulations could provide unprecedented insight into the molecular-level interactions of TEAB. unc.edu

Key areas for computational research include:

Modeling Solvation and Ion-Pairing: MD simulations can elucidate the structure of water around the triethylammonium and bicarbonate ions and quantify the thermodynamics of ion-pairing. This would help in understanding its behavior as a chromatographic mobile phase. youtube.com

Simulating Biomolecule Interactions: A significant application of TEAB is the stabilization of non-covalent protein complexes in the gas phase for mass spectrometry. nih.gov Computational models could simulate the desolvation process and reveal how TEAB ions contribute to the stability of these fragile structures, guiding the development of improved analytical methods.

Predicting Phase Behavior: Models could predict the phase behavior of TEAB in complex solvent mixtures, such as the acetonitrile/water gradients used in HPLC. This could help in optimizing separation protocols and preventing issues like salt precipitation. nih.gov

Developing accurate force fields and simulation protocols for TEAB would accelerate research by enabling in silico screening and hypothesis testing, reducing the need for extensive empirical experimentation. youtube.com

Development of Sustainable Synthesis and Recycling Methodologies

The traditional method for synthesizing TEAB involves bubbling carbon dioxide gas through an ice-cooled aqueous solution of triethylamine (B128534) for several hours. biosyn.comsigmaaldrich.com This process is notoriously inefficient, with low absorption of CO₂ leading to significant greenhouse gas waste. tandfonline.comresearchgate.net

A major advancement in this area is the development of a pressurized synthesis method. tandfonline.comtandfonline.com This improved process offers a more sustainable and economical alternative.

| Parameter | Traditional Bubbling Method | Pressurized Reactor Method |

|---|---|---|

| Reaction Time | 3-4 hours for a 2L batch tandfonline.com | ≤ 1 hour for a 2L batch tandfonline.comtandfonline.com |

| CO₂ Efficiency | Low (~10% yield from a gas cylinder) tandfonline.com | Essentially quantitative tandfonline.comtandfonline.com |

| Operating Pressure | Atmospheric tandfonline.com | 20–25 psi tandfonline.comresearchgate.net |

| Waste Generation | High CO₂ waste; evaporation of triethylamine tandfonline.comresearchgate.net | ~90% reduction in CO₂ waste researchgate.net |

Expanding Analytical Applications to Emerging Biomolecular Research Fields

Triethylammonium bicarbonate is a cornerstone of modern bioanalysis, particularly in proteomics and the study of nucleic acids. ontosight.aibostonbioproducts.com Its utility as a volatile buffer for liquid chromatography-mass spectrometry (LC-MS) is well-established. psu.edu Future research will see its application in increasingly sophisticated and demanding analytical workflows.

Emerging applications include:

Advanced Quantitative Proteomics: TEAB is the buffer of choice for amine-reactive labeling strategies like Tandem Mass Tagging (TMT). nih.govpsu.edupsu.edu Future work will involve integrating TEAB-based workflows into automated, high-throughput proteomic platforms to analyze complex biological samples with greater depth and reproducibility.

Native Mass Spectrometry: Research has shown that TEAB is highly effective at stabilizing fragile, non-covalent macromolecular complexes in the gas phase during electrospray ionization. nih.gov This unique property is critical for "native mass spectrometry," an emerging field that studies proteins and their complexes in their folded, functional state. Future studies will likely expand its use to investigate complex cellular machinery, such as protein-DNA complexes and viral assemblies.

Therapeutic Aptamer Development: The purification of modified oligonucleotides, such as SOMAmers, relies heavily on HPLC with TEAB buffers. tandfonline.comtandfonline.com As the development of nucleic acid-based therapeutics and diagnostics accelerates, the demand for high-purity TEAB and optimized purification protocols will grow, solidifying its role in this cutting-edge field.

The continued refinement of analytical instruments and methodologies will see triethylammonium bicarbonate applied to answer increasingly complex questions in molecular biology, drug discovery, and diagnostics.

Q & A

Q. How can the stability of carbonic acid in aqueous solutions be experimentally determined, and what methodologies address its transient nature?

Carbonic acid’s instability in water requires advanced techniques like X-ray absorption spectroscopy (XAS) to probe its hydration structure. Experimental setups involve synchrotron radiation (e.g., Advanced Light Source) to capture hydration dynamics, complemented by molecular dynamics simulations to validate transient species. These methods reveal hydrogen-bonding networks and hydration shells, critical for understanding its role in biological pH regulation .

Q. What are the optimal conditions for synthesizing N,N-diethylethanamine salts with carboxylic acids (e.g., acetic or dichloroacetic acid)?

Salts such as triethylammonium acetate (CAS 4113-06-8) are synthesized via acid-base reactions in anhydrous solvents. Stoichiometric ratios (1:1) of N,N-diethylethanamine and carboxylic acids are refluxed in toluene, followed by crystallization. Purity is confirmed via NMR and melting point analysis. For dichloroacetic acid derivatives (CAS 38148-22-0), inert atmospheres prevent side reactions .

Q. What spectroscopic methods are used to characterize acid-base interactions between carbonic acid and amines?

Fourier-transform infrared (FTIR) spectroscopy identifies protonation states by tracking shifts in carbonyl (C=O) and amine (N-H) peaks. Titration calorimetry quantifies enthalpy changes, while nuclear magnetic resonance (NMR) monitors pH-dependent chemical shifts in aqueous solutions .

Advanced Research Questions

Q. How do refractive index deviations in binary mixtures of N,N-diethylethanamine with acetates inform molecular interaction theories?

Negative deviations in refractive indices (e.g., in N,N-diethylethanamine + alkyl acetates) indicate specific interactions like dipole-dipole forces and hydrogen bonding. Lorentz-Lorenz equation analysis correlates polarizability changes with molecular packing, while Kirkwood-Buff theory quantifies intermolecular association constants. These findings guide solvent design for polymer dissolution and fuel additives .

Q. What advanced spectroscopic techniques validate the hydration structure of carbonic acid, and how do computational models complement these findings?

XAS combined with density functional theory (DFT) simulations maps the electronic structure of hydrated carbonic acid. Supercomputing models (e.g., at NERSC) predict hydration shells, validated by experimental O K-edge XAS spectra. This synergy clarifies proton-transfer mechanisms in carbon sequestration technologies .

Q. How can N,N-diethylethanamine enhance catalytic efficiency in coumarin-based benzothiazole synthesis?

N,N-Diethylethanamine acts as a base to deprotonate intermediates in benzothiazole formation. Optimized conditions (25°C in CH₂Cl₂) achieve >90% yield by minimizing side reactions. Kinetic studies via HPLC track reaction progress, while quantum mechanical calculations identify transition states .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported pKa values of carbonic acid derivatives?

Variations arise from measurement techniques (e.g., potentiometry vs. spectrophotometry) and solvent effects. Standardization using reference buffers (e.g., tris-HCl) and temperature-controlled setups reduces errors. Meta-analyses comparing ionic strength and CO₂ partial pressure reconcile literature discrepancies .

Regulatory and Safety Considerations

Q. What regulatory guidelines govern the use of N,N-diethylethanamine in novel compounds under EPA frameworks?

Under 40 CFR §721.11090, significant new uses (SNUs) require premanufacture notices (PMNs) for compounds like bicyclo[2.2.1]heptane-1-methanesulfonic acid-N,N-diethylethanamine salts. Compliance includes toxicity testing (e.g., aquatic LC50) and exposure mitigation plans .

Methodological Optimization

Q. What protocols ensure reproducibility in preparing N,N-diethylethanamine-containing buffers for chromatography?

Triethylammonium acetate buffers (2.0 M in water) are prepared under nitrogen to prevent CO₂ absorption. pH calibration with ion-selective electrodes and conductivity measurements ensures consistency. Storage at 4°C with desiccants maintains stability for HPLC applications .

Q. How does N,N-diethylethanamine influence phase behavior in polymer-solvent mixtures?

Its amphiphilic nature reduces interfacial tension in poly(N-isopropylacrylamide) systems. Cloud point measurements and dynamic light scattering (DLS) quantify phase separation thresholds. Binary solvent systems (e.g., THF/N,N-diethylethanamine) enhance polymer solubility by disrupting hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.